2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and an imidazo[1,2-b]pyridazine core. The presence of these functional groups contributes to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This interaction disrupts the normal immune and inflammatory responses that IL-17A induces .
Biochemical Pathways
The inhibition of IL-17A affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, this compound disrupts the signaling pathways that lead to chronic inflammation and tissue damage .
Result of Action
By inhibiting IL-17A, this compound can help to reduce chronic inflammation and tissue damage . It has potential applications in the treatment of autoimmune diseases such as psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the fluorophenyl group: This can be accomplished through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions, using appropriate fluorophenyl boronic acids or halides.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, boronic acids, and other nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs, with modifications to improve its efficacy, selectivity, and pharmacokinetic properties.
Chemical Biology: The compound is used as a tool to probe biological pathways and understand the molecular mechanisms underlying various diseases.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups are often investigated for their potential as therapeutic agents due to their enhanced metabolic stability and biological activity.
Cyclopropyl-containing compounds: The presence of a cyclopropyl group can enhance the compound’s binding affinity to biological targets and improve its pharmacokinetic properties.
Uniqueness
2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications. The imidazo[1,2-b]pyridazine core provides a versatile scaffold for chemical modifications, while the cyclopropyl and fluorophenyl groups enhance its binding affinity and metabolic stability.
Properties
IUPAC Name |
2-cyclopropyl-N-(3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-11-2-1-3-12(8-11)18-16(22)13-6-7-15-19-14(10-4-5-10)9-21(15)20-13/h1-3,6-10H,4-5H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTSPNVGZCIUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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